2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked [1,3]thiazolo[4,5-c]pyridine moiety at position 4. Its molecular complexity arises from the fusion of heterocyclic systems, which are often associated with enhanced biological activity. The presence of the difluoromethyl group may enhance metabolic stability and bioavailability, while the thiazolo-pyridine-piperazine system could facilitate interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6S/c19-16(20)12-9-15(24-17(22-12)11-1-2-11)25-5-7-26(8-6-25)18-23-13-10-21-4-3-14(13)27-18/h3-4,9-11,16H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTIUMXNESPJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Key structural analogs differ in substituents at positions 2, 4, and 6, influencing their physicochemical and biological properties:
Key Insights :
- The difluoromethyl group (as in the target compound) is associated with improved enzymatic inhibition compared to methyl or fluoro substituents, as seen in CDK2/9 inhibition data .
Variations in Piperazine-Linked Heterocycles
The piperazine-linked heterocycle is critical for target engagement. Comparisons include:
| Compound Name | Heterocycle Attached to Piperazine | Biological Target | Activity Profile |
|---|---|---|---|
| Target Compound | [1,3]thiazolo[4,5-c]pyridine | Hypothesized kinases | Unreported (structural analogy to ) |
| 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(difluoromethyl)-2-(methylsulfanyl)pyrimidine | Pyrimidine | Not specified | Research applications |
| 5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine | Pyrazolo[1,5-a]pyrazine | Kinases | Enhanced kinase inhibition |
Key Insights :
- Piperazine-linked pyrazolo[1,5-a]pyrazines demonstrate distinct kinase selectivity profiles, suggesting that heterocycle choice is a key determinant of activity .
Gaps in Data :
- No direct IC50 values or in vivo efficacy data are available for the target compound.
- The impact of the cyclopropyl group on pharmacokinetics remains unstudied in this series.
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